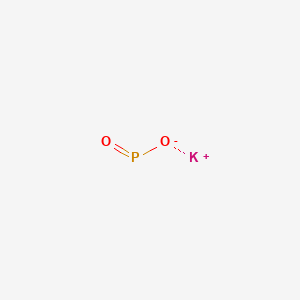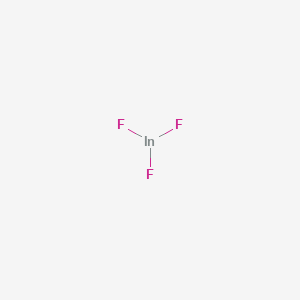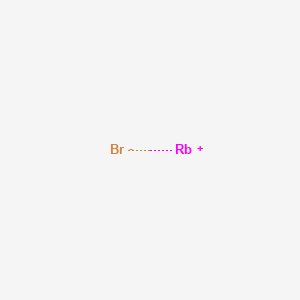
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene” is a complex organic molecule with multiple functional groups. It is a monoterpene, which is a type of hydrocarbon commonly found in essential oils and other natural products . The compound is known for its unique structure, which includes a cyclohexene ring with various substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of linear precursors. One common method is the acid-catalyzed cyclization of isoprene units. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using high temperatures and catalysts. The resulting mixture is then purified to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogens like chlorine or bromine can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces simpler hydrocarbons .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve the disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-4-propan-2-ylcyclohexene
- 1-methyl-4-propan-2-ylcyclohexa-1,3-diene
- 1-methyl-4-propan-2-ylcyclohexa-1,4-diene
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
8013-00-1 |
|---|---|
Fórmula molecular |
C33H60 |
Peso molecular |
456.8 g/mol |
Nombre IUPAC |
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/3C10H16.3CH4/c3*1-8(2)10-6-4-9(3)5-7-10;;;/h4,7-8H,5-6H2,1-3H3;4,6,8H,5,7H2,1-3H3;6,8H,3-5,7H2,1-2H3;3*1H4 |
Clave InChI |
GJKOIJLRHDVXJX-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
SMILES canónico |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)


![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


